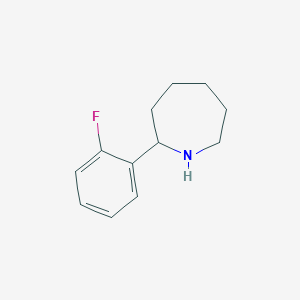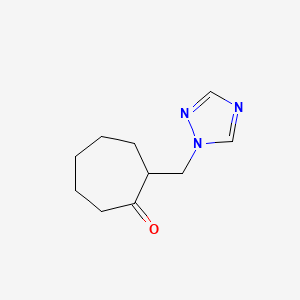
8-Bromo-2-methylquinoline-4-carboxylic acid
描述
8-Bromo-2-methylquinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol . This compound is primarily used in proteomics research and has significant potential in various scientific fields due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-methylquinoline-4-carboxylic acid typically involves the bromination of 2-methylquinoline-4-carboxylic acid. One common method includes the use of bromine in acetic acid as a solvent, which facilitates the electrophilic substitution reaction at the 8-position of the quinoline ring . The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can significantly increase the yield and purity of the final product. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact .
化学反应分析
Types of Reactions: 8-Bromo-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted quinoline derivatives
- Oxidized products such as quinoline-4-carboxaldehyde
- Reduced products such as quinoline-4-methanol
科学研究应用
8-Bromo-2-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Employed in the study of enzyme interactions and protein-ligand binding due to its ability to act as a ligand.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes
作用机制
The mechanism of action of 8-Bromo-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the target molecule .
相似化合物的比较
- 2-Methylquinoline-4-carboxylic acid
- 8-Chloro-2-methylquinoline-4-carboxylic acid
- 8-Iodo-2-methylquinoline-4-carboxylic acid
Comparison: 8-Bromo-2-methylquinoline-4-carboxylic acid is unique due to the presence of the bromine atom at the 8-position, which imparts distinct chemical reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s binding affinity and selectivity towards various molecular targets, making it a valuable compound in research and industrial applications .
属性
IUPAC Name |
8-bromo-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-5-8(11(14)15)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSBXSPGFHPAIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)






![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)


![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)



